3-cycloheptylpropan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-cycloheptylpropan-1-amine can be synthesized through several methods. One common method involves the alkylation of ammonia with a suitable alkyl halide. The general strategy is to first form a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . For example, the reaction of cycloheptyl bromide with propylamine under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-cycloheptylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Alkyl halides and acid chlorides are typical electrophiles used in substitution reactions
Major Products:
Scientific Research Applications
3-cycloheptylpropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-cycloheptylpropan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 3-cyclopentylpropan-1-amine
- 3-cyclohexylpropan-1-amine
- 3-cyclooctylpropan-1-amine
Comparison: 3-cycloheptylpropan-1-amine is unique due to its seven-membered cycloalkyl ring, which imparts distinct steric and electronic properties compared to its five-membered (cyclopentyl) and six-membered (cyclohexyl) analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
CAS No. |
1000513-60-9 |
---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.3 |
Purity |
95 |
Origin of Product |
United States |
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